This compound belongs to:
The synthesis of 7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline typically involves several key steps. One common method includes the cyclization of 2-(pyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of a solvent such as dimethylacetamide. The reaction conditions often require careful control of temperature and time to ensure high yields.
The molecular formula for 7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline is C22H20N4O. Its structure features multiple rings that contribute to its stability and reactivity.
Property | Value |
---|---|
Molecular Weight | 356.4 g/mol |
IUPAC Name | 7-methoxy-4-[2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline |
InChI Key | SGBDJDBCJFNUJF-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=CC(=CC5=NC=C4)OC |
The structure includes a quinoline core with a methoxy substituent and a pyrrolo[1,2-b]pyrazole side chain. These features are crucial for its biological activity.
7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline can participate in various chemical reactions typical of heterocycles. These include:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
The mechanism of action for 7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline is primarily linked to its ability to interact with specific biological targets.
The physical and chemical properties of 7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline include:
7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline has several applications across different fields:
This compound exemplifies the importance of quinoline derivatives in advancing medicinal chemistry and material science through their diverse applications and biological activities.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: